5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-chlorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPMOPWGPORLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a versatile compound for developing new materials and compounds.
Biology
This compound has been investigated for its potential bioactive properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the benzodiazole structure can enhance its effectiveness against various bacterial strains.
- Anticancer Properties : The compound's structural characteristics suggest potential activity against cancer cells. Benzodiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicine
In medicinal chemistry, 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is explored for its potential in drug development:
- Targeting Specific Enzymes : The compound's ability to interact with specific biological targets makes it a candidate for developing drugs aimed at particular enzymes involved in disease processes.
- Pharmacological Studies : Ongoing research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound to assess its suitability as a therapeutic agent .
Industry
The compound is also utilized in industrial applications:
- Material Science : Its unique chemical properties allow for the development of advanced materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR) indicating that modifications to the azepane moiety could enhance efficacy .
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of benzodiazole derivatives, including 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole. Results indicated that these compounds could induce apoptosis in various cancer cell lines through mitochondrial pathways. The findings suggest that further development could lead to novel anticancer therapies .
Mechanism of Action
The mechanism by which 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodiazole Derivatives
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic Acid
- Core Structure : Benzodiazole with a 4-chlorophenyl group at position 2 and a carboxylic acid at position 5.
- Key Differences :
- The substituent at position 5 is a polar carboxylic acid group, contrasting with the bulky azepane-carbonyl group in the target compound.
- The carboxylic acid may enhance solubility but reduce membrane permeability compared to the lipophilic azepane moiety.
- Activity : While biological data are unspecified, the carboxylic acid group could facilitate hydrogen bonding with targets, a feature absent in the azepane derivative .
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
| Compound | Substituent at Position 5 | Key Features | Potential Impact on Activity |
|---|---|---|---|
| Target Compound | Azepane-carbonyl with 4-ClPh | High lipophilicity, steric bulk | Enhanced binding in hydrophobic pockets |
| 2-(4-ClPh)-benzodiazole-5-carboxylic acid | Carboxylic acid | Polar, hydrogen-bond donor | Improved solubility, target interaction |
Triazole and Thiophene Analogues
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Core Structure : 1,2,3-Triazole with 4-chlorophenyl and trifluoromethyl groups.
- Activity : Exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to the electron-withdrawing trifluoromethyl group enhancing target affinity .
- Comparison: The triazole core offers distinct electronic properties vs. The target compound’s azepane group may improve metabolic stability over the triazole’s carboxylic acid.
Thiophene Derivatives (e.g., Compound 19b)
- Core Structure : Thiophene with 4-chlorophenyl and pyrrolotriazolopyrimidine substituents.
- Activity : Demonstrated superior anticancer activity to doxorubicin, linked to the heterocyclic extensions enhancing DNA intercalation or enzyme inhibition .
- Comparison : Thiophene’s smaller aromatic system may allow better penetration into cellular targets compared to the bulkier benzodiazole-azepane system.
Pesticidal and Antimicrobial Compounds
Metconazole and Triticonazole
- Core Structure: Cyclopentanol-triazole derivatives with chlorophenyl groups.
- Activity : Used as fungicides, leveraging the chlorophenyl group’s hydrophobic interactions with fungal enzymes .
- Comparison : The target compound’s benzodiazole core differs from triazole-based pesticides, suggesting divergent mechanisms of action.
Research Findings and Implications
Substituent Effects on Bioactivity
- Chlorophenyl Group : Common in antitumor and antimicrobial agents (e.g., ), this group enhances target affinity through hydrophobic and π-π interactions.
- Azepane vs. Carboxylic Acid : The azepane-carbonyl group in the target compound likely improves blood-brain barrier penetration compared to polar carboxylic acid derivatives .
Structural Analysis Tools
- Programs like SHELXL () are critical for refining crystal structures, which could elucidate conformational preferences of the azepane-benzodiazole system.
Biological Activity
The compound 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole features a benzodiazole core with an azepane ring substituted with a 4-chlorophenyl group. The structural formula can be represented as follows:
This compound belongs to the class of benzodiazoles , which are known for their diverse pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to benzodiazoles often act as enzyme inhibitors. They may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : The azepane and benzodiazole moieties can facilitate binding to specific receptors, modulating their activity. This can result in altered signaling pathways that may contribute to anti-inflammatory or anticancer effects.
Anticancer Activity
Research indicates that compounds containing the benzodiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Anti-apoptotic Proteins : Certain derivatives have been found to downregulate proteins that prevent cell death, thereby promoting apoptosis in cancer cells .
- Cell Cycle Arrest : These compounds can also interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Anti-inflammatory Effects
Benzodiazole derivatives have demonstrated anti-inflammatory properties by:
- Reducing Pro-inflammatory Cytokines : Compounds can inhibit the production of cytokines involved in inflammatory responses, which is crucial for conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds. For example:
- Study on Benzimidazole Derivatives : A study highlighted the anticancer activity of benzimidazole derivatives against liver carcinoma (HEPG2) and pheochromocytoma (PC12) cells, noting significant cytotoxic effects .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications in the benzodiazole structure can enhance biological activity. For example, substituting different groups on the benzodiazole ring can lead to improved potency against various cancer cell lines .
Comparative Analysis
To better understand the biological activity of 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole | Structure | Anticancer, Anti-inflammatory |
| 3-(4-chlorophenyl)-1-(pyridine-3-carbonyl)azepane | Similar structure | Enzyme inhibition |
| Benzimidazole Derivatives | Benzimidazole core | Broad-spectrum anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
